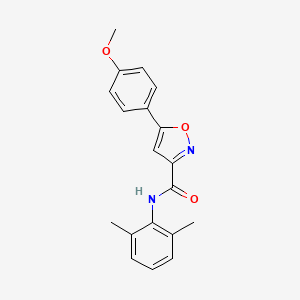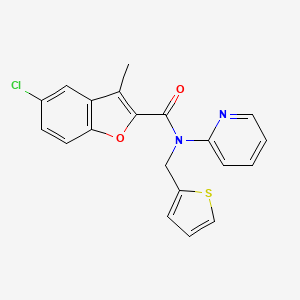![molecular formula C10H9BrN2O2S B11359052 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B11359052.png)
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a heterocyclic compound that incorporates a furan ring, a thiazole ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-5-methylthiazole with sodium nitrite in the presence of a strong acid to form a nitroso compound.
Coupling with Furan-2-carboxylic Acid: The amino group of the thiazole derivative is then coupled with furan-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole and furan rings can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation of the furan ring could produce a furanone derivative .
Scientific Research Applications
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Pharmaceuticals: The compound can serve as a building block for the synthesis of more complex pharmaceutical agents.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-1,3-thiazol-2-amine: Similar in structure but lacks the furan ring.
4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: Contains a phenyl group instead of the furan ring.
Uniqueness
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is unique due to the combination of the furan and thiazole rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities .
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2O2S/c1-6-13-7(5-16-6)4-12-10(14)8-2-3-9(11)15-8/h2-3,5H,4H2,1H3,(H,12,14) |
InChI Key |
VOTYGKGJXVOKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11358979.png)
![5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11358984.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359001.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11359004.png)

![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359007.png)
![5-({2-methoxy-4-[(methylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11359010.png)


![5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11359023.png)
![4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11359026.png)
![N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11359030.png)

![2-(3-methylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11359048.png)
